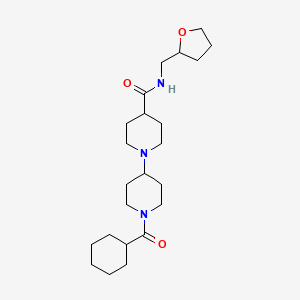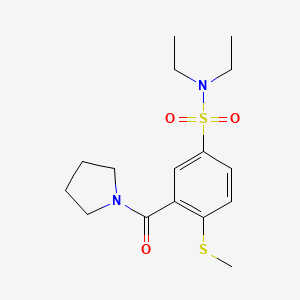![molecular formula C19H20N4O2S B4670682 4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)
4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide
Overview
Description
4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide, also known as QMTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress. This compound has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its low solubility and stability may limit its use in certain experiments. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Further studies are also needed to determine the toxicity and pharmacokinetic properties of this compound, as well as its potential for drug-drug interactions.
Scientific Research Applications
4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its antibacterial and antifungal properties. In addition, it has been found to exhibit neuroprotective and anti-inflammatory effects.
Properties
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17(22-19-20-9-10-26-19)14-7-5-13(6-8-14)11-23-12-21-16-4-2-1-3-15(16)18(23)25/h1-4,9-10,12-14H,5-8,11H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETZDFUTADPAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4670599.png)

![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4670624.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4670625.png)
![ethyl 4-[(2-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4670636.png)

![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)

![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide](/img/structure/B4670659.png)


